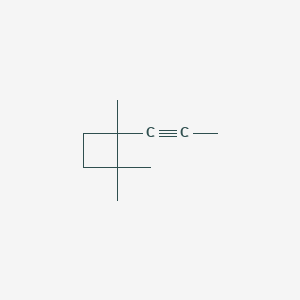

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane

Description

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is a cyclobutane derivative featuring a strained four-membered ring substituted with three methyl groups and a terminal alkyne (prop-1-ynyl) group.

Properties

CAS No. |

110656-00-3 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

1,1,2-trimethyl-2-prop-1-ynylcyclobutane |

InChI |

InChI=1S/C10H16/c1-5-6-10(4)8-7-9(10,2)3/h7-8H2,1-4H3 |

InChI Key |

YDXZOZAYBOKILQ-UHFFFAOYSA-N |

SMILES |

CC#CC1(CCC1(C)C)C |

Canonical SMILES |

CC#CC1(CCC1(C)C)C |

Synonyms |

Cyclobutane, 1,1,2-trimethyl-2-(1-propynyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Structural Analogues

(a) 1-Thiocyanatoprop-2-yne (Prop-2-yn-1-ylsulfanyl)carbonitrile

- Structure : Linear alkyne (prop-2-ynyl) with a thiocyanate (-SCN) group.

- Key Properties: Molecular Formula: C₄H₃NS (vs. C₁₀H₁₆ for 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane). Hazards: No classified physical or environmental hazards reported, but toxicological data are incomplete .

(b) 1,2,3-Trichloropropane

- Structure : Linear propane substituted with three chlorine atoms.

- Key Properties: Molecular Formula: C₃H₅Cl₃. Regulatory Status: Listed in TSCATS (Toxic Substances Control Act Test Submissions) with active NIH research projects investigating its toxicity and environmental persistence . Toxicity: Documented carcinogenic and neurotoxic effects in animal studies, highlighting risks absent in the less halogenated this compound.

(c) Isopentane (2-Methylbutane)

- Structure : Branched alkane (C₅H₁₂) without functional groups.

- Key Properties :

Physicochemical and Hazard Profiles

Research Findings and Gaps

- Reactivity : The cyclobutane ring in this compound is expected to exhibit strain-driven reactivity (e.g., [2+2] cycloadditions), contrasting with linear alkyne derivatives like (Prop-2-yn-1-ylsulfanyl)carbonitrile, which prioritize functional group transformations .

- Toxicological Data : Unlike 1,2,3-Trichloropropane, which has extensive toxicity profiles, the methyl and alkyne substituents in the cyclobutane derivative may reduce acute toxicity but require empirical validation .

- Environmental Impact : Cyclic hydrocarbons generally exhibit lower volatility but higher persistence compared to linear alkanes (e.g., isopentane), though degradation pathways for strained systems remain understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.